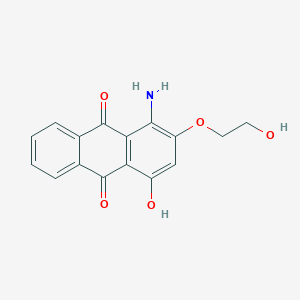
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-, also known as AQ4N, is a prodrug that is activated under hypoxic conditions. It has shown potential in cancer treatment due to its ability to selectively target hypoxic tumor cells and enhance the effectiveness of radiation and chemotherapy.
Mecanismo De Acción
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- is a prodrug that is activated under hypoxic conditions. In hypoxic tumor cells, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- undergoes reduction to form AQ4, which can then react with oxygen to form a highly reactive species that damages DNA and other cellular components. This leads to cell death and enhances the effectiveness of radiation and chemotherapy.
Biochemical and Physiological Effects:
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been shown to have minimal toxicity in normal cells, while selectively targeting hypoxic tumor cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. In animal studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been shown to inhibit tumor growth and increase survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for increased yield and purity. It has also been extensively studied for its potential in cancer treatment, and there is a significant amount of literature available on its mechanism of action and effects. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has limitations in terms of its selectivity for hypoxic tumor cells. It may also have limited effectiveness in certain types of cancer.
Direcciones Futuras
There are several future directions for research on 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-. One area of focus is the development of more selective prodrugs that target specific types of cancer cells. Another area of focus is the optimization of the synthesis process to increase yield and purity. There is also potential for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- to be used in combination with other drugs to enhance its effectiveness. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has shown promise in cancer treatment and warrants further research and development.
Métodos De Síntesis
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- can be synthesized through a multistep process involving the reaction of anthracene with phthalic anhydride, followed by reduction and amination. The final product is obtained by reacting the resulting amine with 2-(2-hydroxyethoxy)ethanol. The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been optimized in recent years to increase yield and purity.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been studied extensively for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to radiation and chemotherapy. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- can enhance the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy. It has also been shown to have a synergistic effect with certain drugs, such as cisplatin.
Propiedades
IUPAC Name |
1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMMVQJQULRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066271 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
CAS RN |
17869-07-7 | |
| Record name | 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ3TXH2YBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



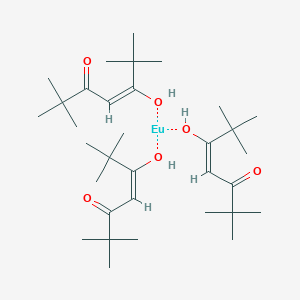

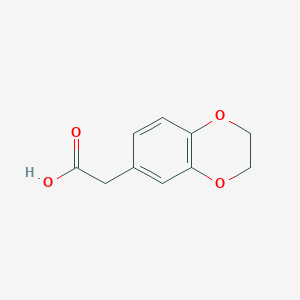


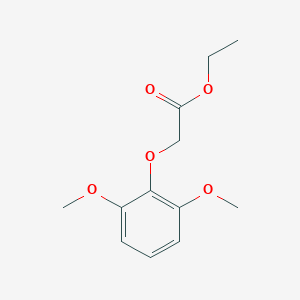
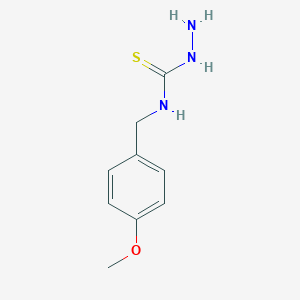
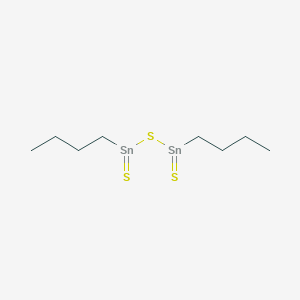
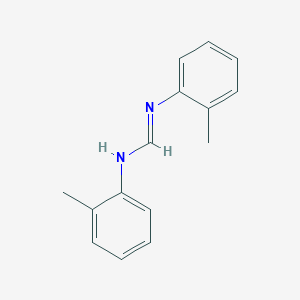
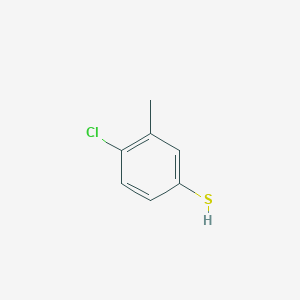
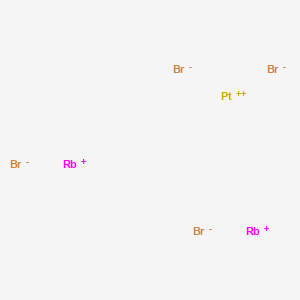

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
